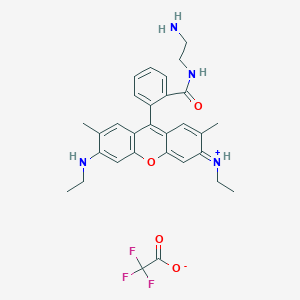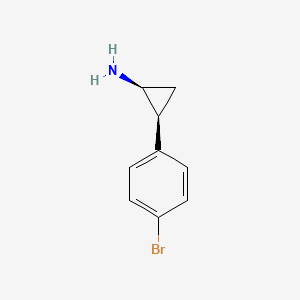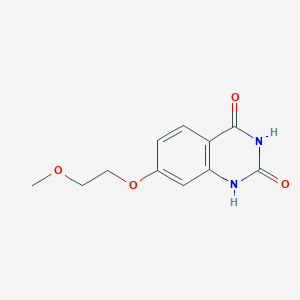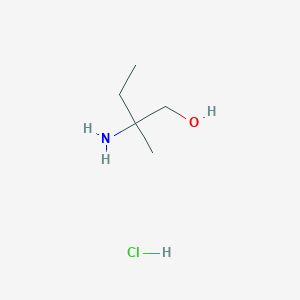![molecular formula C47H31N3 B12825373 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-: is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their unique optoelectronic properties, making them valuable in various scientific and industrial applications. This particular compound features a carbazole core with additional phenyl and pyridinyl groups, enhancing its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Conducting Polymers: Incorporated into conducting polymers for use in flexible electronics and sensors.
Biology and Medicine:
Biological Probes: Used as fluorescent probes for imaging and diagnostic purposes.
Industry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material in optoelectronic devices. Its ability to form stable radicals and undergo reversible redox reactions is crucial for its function in organic electronics and catalysis.
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound with a simpler structure.
9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): A similar compound with a triazine group instead of a pyridinyl group.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another derivative with biphenyl groups.
Uniqueness:
Enhanced Optoelectronic Properties: The presence of phenyl and pyridinyl groups enhances the compound’s optoelectronic properties compared to simpler carbazole derivatives.
Versatility in Applications: Its unique structure allows for diverse applications in organic electronics, materials science, and pharmaceuticals.
Propiedades
Fórmula molecular |
C47H31N3 |
|---|---|
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
9-[4-carbazol-9-yl-2-(2,6-diphenylpyridin-4-yl)phenyl]carbazole |
InChI |
InChI=1S/C47H31N3/c1-3-15-32(16-4-1)41-29-34(30-42(48-41)33-17-5-2-6-18-33)40-31-35(49-43-23-11-7-19-36(43)37-20-8-12-24-44(37)49)27-28-47(40)50-45-25-13-9-21-38(45)39-22-10-14-26-46(39)50/h1-31H |
Clave InChI |
VVCXVSPJNCZNKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=C(C=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



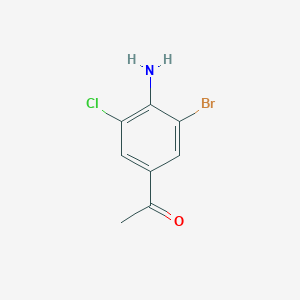
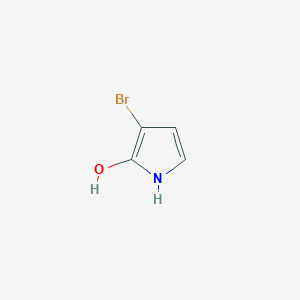
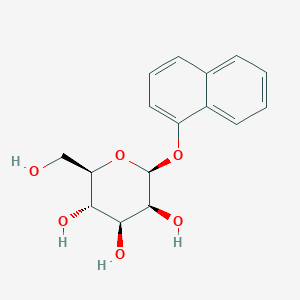
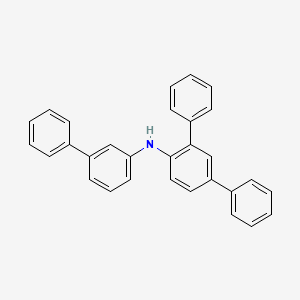
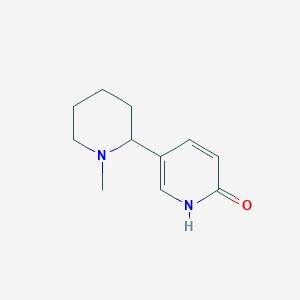

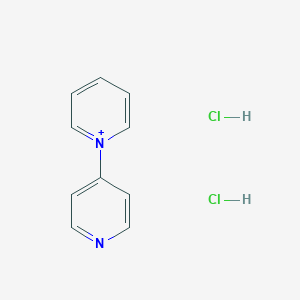

![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
